2H-2,4a-Methanonaphthalen-1(5H)-one, hexahydro-5,5-dimethyl-
CAS No.: 77923-74-1
Cat. No.: VC16986173
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77923-74-1 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | 2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
| Standard InChI | InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3 |
| Standard InChI Key | BFQXSHITVXYCMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2C13CCC(C3)C2=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexahydro-5,5-dimethyl-2H-2,4a-methanonaphthalen-1(5H)-one belongs to the methanonaphthalenone family, featuring a bicyclic system comprising a norbornane core fused to a cyclohexenone moiety. The molecule’s rigidity arises from its bridged bicyclic structure, with two methyl groups at the C5 position contributing to steric hindrance and conformational stability. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.30 g/mol | |
| IUPAC Name | 2,2-dimethyl-octahydro-1H-2,4a-methanonapthalen-8-one | |
| Canonical SMILES | CC1(CCCC2C13CCC(C3)C2=O)C | |
| InChIKey | BFQXSHITVXYCMS-UHFFFAOYSA-N |
The compound’s stereochemistry remains partially unresolved, though its InChI string (InChI=1S/C13H20O/c1-12(2)6-3-4-10-11(14)9-5-7-13(10,12)8-9/h9-10H,3-8H2,1-2H3) suggests axial chirality at the bridgehead carbons.
Spectroscopic and Chromatographic Data
Gas chromatography (GC) analyses of structurally related methanonaphthalenones, such as isolongifolanone (CAS 23787-90-8), provide indirect insights into its behavior. For example, isolongifolanone exhibits retention indices (RI) of 1606–1627 on DB-5 columns under helium carrier gas, with elution temperatures ranging from 60°C to 250°C . While direct data for the target compound are unavailable, its lower molecular weight (192.30 vs. 220.35 g/mol for isolongifolanone) suggests shorter retention times under similar conditions.
Synthesis and Industrial Production
Synthetic Pathways
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Cyclization of a dimethyl-substituted terpene (e.g., limonene) under acidic conditions.
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Oxidation of intermediary alcohols to introduce the ketone group.
Industrial Applications
The compound’s primary documented use is in fragrance mixtures, particularly in PFW® Orange Isolate, where it contributes to citrus-like olfactory profiles . Its stability under formulation conditions and low irritation potential (as evidenced by rabbit eye irritation studies ) make it suitable for perfumery.
Physicochemical Properties
Stability and Reactivity
Limited data suggest moderate thermal stability, inferred from its inclusion in GC protocols for related compounds . The ketone group renders it susceptible to nucleophilic attack, potentially enabling derivatization for pharmaceutical intermediates.
Comparative Analysis with Structural Analogs
The table below contrasts key properties with isolongifolanone (CAS 23787-90-8):
| Property | Target Compound | Isolongifolanone | Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀O | C₁₅H₂₄O | |
| Molecular Weight | 192.30 | 220.35 | |
| Boiling Point | Not reported | 280°C (estimated) | |
| LogP (Octanol-Water) | ~3.2 (predicted) | 3.8 |
Research Challenges and Future Directions
Data Gaps
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Physicochemical Data: Melting point, solubility, and vapor pressure remain uncharacterized.
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Biological Activity: No studies explore its antimicrobial or therapeutic potential.
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Environmental Fate: Biodegradability and bioaccumulation metrics are unknown .
Opportunities for Advancement
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Computational Modeling: QSAR studies could predict toxicity and reactivity.
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Stereochemical Resolution: Chiral HPLC or X-ray crystallography may elucidate absolute configuration.
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Derivatization: Ketone reduction or alkylation could yield novel bioactive analogs.
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